molecular formula C18H22N2O2S B2883103 2-amino-N-(4-methoxyphenyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide CAS No. 774575-35-8

2-amino-N-(4-methoxyphenyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide

Cat. No.: B2883103
CAS No.: 774575-35-8
M. Wt: 330.45
InChI Key: FRTPGXUZIUXTGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Substituted Thiophene Derivatives

Thiophene, first isolated in 1882 by Viktor Meyer as a benzene contaminant, emerged as a foundational heterocycle due to its aromatic stability and reactivity resembling benzene. Early synthetic efforts focused on simple substitutions, such as the Paal-Knorr thiophene synthesis, which utilized 1,4-diketones and sulfidizing agents like phosphorus pentasulfide. By the mid-20th century, advances in organosulfur chemistry enabled the creation of fused thiophene systems, including cycloocta[b]thiophenes, which integrate thiophene with aliphatic rings to modulate steric and electronic properties.

The introduction of carboxamide groups to thiophene derivatives gained prominence in the 21st century, driven by their utility in drug discovery. For instance, 2-amide-3-methylester thiophenes were recently identified as inhibitors of SARS-CoV-2 Mac1 protein, highlighting their relevance in antiviral research. These developments underscore the transition from simple thiophenes to multifunctional derivatives with tailored biological and physicochemical profiles.

Significance of Hexahydrocycloocta[b]thiophene Scaffolds in Modern Chemistry

The hexahydrocycloocta[b]thiophene scaffold, characterized by a partially saturated eight-membered ring fused to a thiophene core, offers distinct advantages:

  • Conformational Flexibility : The saturated cycloalkane moiety reduces ring strain compared to fully aromatic systems, enabling adaptive binding in host-guest interactions.
  • Electronic Modulation : The thiophene ring retains aromaticity, while the cycloalkane portion introduces electron-donating character, altering redox properties.
  • Synthetic Versatility : Functionalization at the 2-amino and 3-carboxamide positions permits diversification, as seen in derivatives like 2-amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide (CAS 40106-15-8).

Recent studies demonstrate that cycloalkane-fused thiophenes exhibit enhanced solubility in polar solvents compared to purely aromatic analogs, making them suitable for solution-phase reactions.

Academic Research Context for 4-Methoxyphenyl-Substituted Thiophene Carboxamides

The 4-methoxyphenyl group, a common pharmacophore, is incorporated into thiophene carboxamides to exploit its electron-donating methoxy group. This substitution:

  • Enhances π-π Stacking Interactions : The methoxy group’s electron-rich aromatic ring facilitates interactions with biological targets, as observed in kinase inhibitors.
  • Modulates Lipophilicity : The balance between hydrophobic cycloalkane and polar carboxamide groups improves membrane permeability.

For example, N,5-bis(4-methoxyphenyl)-2-thiophenecarboxamide (PubChem CID 1483381) demonstrates how methoxyphenyl groups stabilize supramolecular architectures via hydrogen bonding and van der Waals interactions. In the case of 2-amino-N-(4-methoxyphenyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide, the 4-methoxyphenyl carboxamide likely enhances binding affinity to proteins or nucleic acids, though specific target data remain unexplored in public literature.

Table 1: Key Structural Features of this compound

Feature Description Impact on Properties
Thiophene Core Aromatic five-membered ring with sulfur Enables electrophilic substitution reactions
Cycloalkane Fusion Saturated eight-membered ring fused to thiophene Reduces ring strain; enhances solubility
2-Amino Group -NH2 substituent at position 2 Participates in hydrogen bonding
3-Carboxamide Moiety -CONH-(4-methoxyphenyl) group at position 3 Modulates lipophilicity and target affinity

Properties

IUPAC Name

2-amino-N-(4-methoxyphenyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2S/c1-22-13-10-8-12(9-11-13)20-18(21)16-14-6-4-2-3-5-7-15(14)23-17(16)19/h8-11H,2-7,19H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRTPGXUZIUXTGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=C(SC3=C2CCCCCC3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-amino-N-(4-methoxyphenyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide is a compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its antitumor properties and mechanisms of action.

  • Molecular Formula : C18H22N2O2S
  • Molecular Weight : 330.45 g/mol
  • CAS Number : 774575-35-8

Biological Activity Overview

The compound has been studied for various biological activities, particularly in the context of cancer treatment. Its structure suggests potential interactions with cellular pathways involved in apoptosis and cell cycle regulation.

Antitumor Activity

Research indicates that this compound exhibits notable antitumor activity. A study evaluating its effects on breast cancer cells (MCF-7) reported an IC50 value ranging from 23.2 to 49.9 μM, indicating effective cytotoxicity against these cancer cells .

Compound IC50 (μM) Activity
This compound23.2 - 49.9Antitumor

Apoptosis Induction

The compound induces apoptosis in MCF-7 cells by activating caspase pathways and promoting cell cycle arrest. Flow cytometry analysis demonstrated that treated cells showed a significant increase in early and late apoptotic populations compared to untreated controls .

Cell Cycle Arrest

The compound causes G2/M phase arrest in the cell cycle, leading to an accumulation of cells at this checkpoint. This effect is crucial for inhibiting cancer cell proliferation and facilitating apoptosis .

Autophagy Modulation

Interestingly, while the compound does not significantly induce autophagy-related cell death (only 9.59% compared to control), it appears to inhibit autophagic processes that could otherwise support tumor survival .

Case Studies and Research Findings

  • Study on MCF-7 Cells :
    • Treatment with the compound resulted in a 26.86% reduction in cell viability.
    • Early apoptotic cells increased by 2.3 times compared to control.
    • Late apoptotic cells showed a 6.6 times increase over untreated controls.
  • Hepatotoxicity Assessment :
    • In animal models treated with the compound alongside chemotherapy agents like 5-FU, there was a notable restoration of liver enzyme levels towards normal ranges, indicating protective effects against hepatotoxicity .

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

The 4-methoxyphenyl substituent in the target compound is a critical pharmacophore. Analogs with alternative substituents have been synthesized and studied:

Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) Key Properties/Activities Reference
2-Amino-N-(4-chlorophenyl)-...-carboxamide 4-Cl C₁₇H₁₉ClN₂OS 334.87 Higher lipophilicity; potential cytotoxicity
2-Amino-N-(2-fluorophenyl)-...-carboxamide 2-F C₁₇H₁₉FN₂OS 318.41 Enhanced electronic effects; studied via Hirshfeld surface analysis
2-Amino-N-(3,4,5-trimethoxyphenyl)-...-carboxamide 3,4,5-OCH₃ C₁₉H₂₅N₂O₄S 389.48 Improved solubility; linked to kinase inhibition (e.g., VEGFR-2)
Target Compound 4-OCH₃ C₁₇H₂₁N₂O₂S 329.43 Balanced lipophilicity; inferred activity via structural analogy

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups: Methoxy (OCH₃) substituents enhance solubility and may improve binding to polar enzyme pockets, as seen in VEGFR-2 inhibitors like Sorafenib analogs .
  • Positional Effects : Para-substitution (4-OCH₃) optimizes steric compatibility in receptor binding, whereas ortho-substituents (e.g., 2-F) may introduce steric hindrance .

Core Modifications in Thiophene Derivatives

Comparisons with related thiophene carboxamides highlight the role of the cycloocta[b]thiophene core:

Compound Name Core Structure Biological Activity Reference
5-Cyano-N-(4-methoxyphenyl)-...-thiophene-3-carboxamide (Sorafenib analog) Tetrahydrobenzo[b]thiophene Potent VEGFR-2 inhibition (IC₅₀ ~0.5–3.9 µM)
Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-...-thiophene-3-carboxylate Tetrahydrobenzo[b]thiophene Synthetic intermediate; 22% yield via Petasis reaction
Target Compound Hexahydrocycloocta[b]thiophene Undisclosed activity; inferred kinase inhibition potential

Key Observations :

  • Functional Groups: The amino and carboxamide groups are conserved across active analogs, suggesting their critical role in hydrogen bonding with kinase targets .

Cytotoxicity and Mechanism of Action

  • N-(4-Chlorophenyl)-2-cyano-3-mercapto-3-(phenylamino)acrylamide derivatives showed cytotoxicity against HepG2 (hepatocellular carcinoma) and MCF-7 (breast cancer) cells, with IC₅₀ values as low as 0.5 µM when combined with Sorafenib .
  • N-Arylidene thiophene hydrazides demonstrated anti-proliferative effects, with activity modulated by substituent electronegativity .

Q & A

Basic: What are the standard protocols for synthesizing 2-amino-N-(4-methoxyphenyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide?

Answer:
The synthesis typically involves multi-step reactions, starting with cyclization of the thiophene core followed by functionalization. A general approach includes:

  • Step 1: Cyclocondensation of a cyclic ketone with sulfur and an amine source to form the hexahydrocycloocta[b]thiophene scaffold .
  • Step 2: Introduction of the 2-amino group via nitration/reduction or direct amination .
  • Step 3: Coupling with 4-methoxyphenyl isocyanate or carboxamide formation using activating agents (e.g., EDC/HOBt) .
    Key Conditions:
  • Solvents: Dry dichloromethane (DCM) or ethanol for reflux .
  • Catalysts: Triethylamine or glacial acetic acid to facilitate coupling .
  • Purification: Reverse-phase HPLC or recrystallization from methanol/ethanol .

Advanced: How can reaction conditions be optimized to minimize side products during the synthesis of the cycloocta[b]thiophene core?

Answer:
Optimization strategies include:

  • Temperature Control: Maintain 60–80°C during cyclization to prevent over-oxidation of the thiophene ring .
  • Solvent Choice: Use anhydrous DCM to avoid hydrolysis of intermediates .
  • Catalyst Screening: Test alternatives to triethylamine (e.g., pyridine) to reduce esterification side reactions .
  • Real-Time Monitoring: Employ TLC or inline IR spectroscopy to track reaction progress and terminate before side reactions dominate .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:

  • 1H/13C NMR: Assign peaks for the methoxyphenyl group (δ ~3.8 ppm for OCH3) and hexahydrocyclooctane protons (δ 1.5–2.5 ppm) .
  • IR Spectroscopy: Confirm carboxamide C=O stretch (~1650–1680 cm⁻¹) and NH2 bending (~1550 cm⁻¹) .
  • LC-MS/HRMS: Verify molecular weight (expected [M+H]+ ~374.4 g/mol) and purity (>95%) .

Advanced: How to resolve contradictory NMR data (e.g., unexpected splitting or integration ratios)?

Answer:

  • Dynamic Effects: Check for restricted rotation of the methoxyphenyl group, which can cause peak splitting; use variable-temperature NMR to confirm .
  • Impurity Analysis: Compare with analogs (e.g., chloro-substituted derivatives in ) to identify residual solvents or byproducts.
  • 2D NMR (COSY, HSQC): Assign overlapping signals in the cyclooctane region .

Basic: What safety precautions are recommended for handling this compound?

Answer:

  • Personal Protective Equipment (PPE): Gloves, lab coat, and goggles due to potential skin/eye irritation .
  • Ventilation: Use fume hoods to avoid inhalation of fine particles .
  • Storage: Keep in a desiccator at 2–8°C to prevent hydrolysis of the carboxamide .

Advanced: What computational methods can predict the compound’s binding affinity for target proteins?

Answer:

  • Docking Studies: Use AutoDock Vina with crystal structures of related targets (e.g., kinase enzymes) .
  • MD Simulations: Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes .
  • SAR Analysis: Compare with analogs (e.g., 3-chloro or 4-ethylphenyl derivatives ) to identify critical substituents.

Basic: How to design a structure-activity relationship (SAR) study for this compound?

Answer:

  • Core Modifications: Synthesize analogs with varied ring sizes (e.g., cyclohepta vs. cycloocta) .
  • Substituent Screening: Replace 4-methoxyphenyl with electron-withdrawing (e.g., nitro) or donating (e.g., methyl) groups .
  • Bioassays: Test against bacterial membranes (for antibacterial activity) or cancer cell lines (IC50 determination) .

Advanced: How to troubleshoot low yields in the final coupling step?

Answer:

  • Activating Agents: Replace EDC/HOBt with DCC/DMAP for sterically hindered amines .
  • Solvent Switch: Use DMF instead of DCM to improve solubility of intermediates .
  • Side Reaction Mitigation: Add molecular sieves to sequester water and prevent carboxamide hydrolysis .

Basic: What are the compound’s solubility properties for formulation in biological assays?

Answer:

  • Polar Solvents: Soluble in DMSO (≥10 mg/mL) and slightly soluble in ethanol .
  • Aqueous Buffers: Prepare stock solutions in DMSO and dilute in PBS (final DMSO ≤1% v/v) .

Advanced: How to validate the compound’s metabolic stability in vitro?

Answer:

  • Liver Microsomes: Incubate with rat/human microsomes (1 mg/mL) and NADPH for 60 min; analyze via LC-MS for parent compound depletion .
  • CYP Inhibition Assays: Use fluorogenic substrates (e.g., CYP3A4) to assess isoform-specific interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.